Product packaging for 4,5-difluoropyrimidine(Cat. No.:CAS No. 1934299-31-6)

4,5-difluoropyrimidine

Cat. No.: B6190690
CAS No.: 1934299-31-6
M. Wt: 116.07 g/mol
InChI Key: HCAMHLAFLLGEOQ-UHFFFAOYSA-N
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Description

4,5-Difluoropyrimidine is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. While specific data on this exact isomer is limited in the public domain, its structural family is prominent in scientific literature. Fluorinated pyrimidines are of significant interest in drug discovery due to their potential to modulate the biological activity, metabolic stability, and bioavailability of candidate molecules . Pyrimidine derivatives are investigated for a wide spectrum of therapeutic areas. Research indicates that novel pyrimidine and fused pyrimidine (such as pyrimido[4,5-d]pyrimidine) analogs demonstrate promising cytotoxic activities against various cancerous cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Furthermore, these compounds are extensively studied for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species . The broader class of pyrimido[4,5-d]pyrimidines has been reviewed for diverse pharmacological activities, including service as antifolate agents, tyrosine kinase inhibitors, and anti-inflammatory compounds . Specific pyrimidine derivatives have also been developed and studied as potent dual inhibitors targeting both EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylase), which are valuable targets in oncology research . As a substituted pyrimidine, this compound provides researchers with a valuable scaffold for the synthesis and exploration of new chemical entities for various biological applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-2-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMHLAFLLGEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,5 Difluoropyrimidine

Strategies for Direct Introduction of Fluorine Atoms

The direct introduction of fluorine onto a pre-existing pyrimidine (B1678525) ring is a desirable synthetic strategy. However, achieving regioselectivity for the 4 and 5 positions simultaneously is a significant hurdle.

Pioneering and Modern Fluorination Reagents and Techniques

Historically, direct fluorination was fraught with challenges, often requiring harsh reagents and leading to low yields and poor selectivity. The development of modern electrophilic fluorinating agents has revolutionized the field. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are now widely used due to their stability, ease of handling, and predictable reactivity. organic-chemistry.org These reagents act as a source of "F+", enabling the fluorination of electron-rich aromatic and heterocyclic systems.

While direct difluorination of an unsubstituted pyrimidine ring at the 4 and 5 positions in a single step is not well-documented, these modern reagents are crucial for the fluorination of activated pyrimidine derivatives or in multi-step sequences.

Chemo- and Regioselective Fluorination Approaches

Achieving the desired 4,5-difluoro substitution pattern via direct fluorination necessitates a strategic approach to control the regioselectivity. The electronic nature of the pyrimidine ring, with its electron-deficient character, makes it susceptible to nucleophilic attack at the 2, 4, and 6 positions. Electrophilic attack, such as fluorination, is generally less facile and often requires activation of the ring.

One potential strategy involves the use of a pre-existing directing group on the pyrimidine ring to guide the electrophilic fluorinating agent to the desired positions. For instance, the presence of an amino group at the 2-position can activate the ring towards electrophilic substitution at the 5-position. A subsequent transformation of a substituent at the 4-position (e.g., a chloro or amino group) could then be envisioned to introduce the second fluorine atom.

Ring-Closure and Cyclocondensation Routes

Building the 4,5-difluoropyrimidine ring from acyclic, fluorinated precursors is a powerful and often more regioselective approach compared to direct fluorination.

Multicomponent Reaction Protocols for Pyrimidine Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex heterocyclic structures. While a specific MCR for the direct synthesis of this compound is not prominently described, the general principles of pyrimidine synthesis through MCRs can be adapted. For instance, the Biginelli reaction and its variations, which traditionally use a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea, could potentially be modified by using a difluorinated β-dicarbonyl equivalent. nih.gov

Utilization of Fluorinated Precursors in Cyclization

A more targeted approach involves the cyclocondensation of a difluorinated three-carbon (C3) building block with a suitable dinucleophile, such as an amidine or urea. The key to this strategy is the availability of a precursor that already contains the required C-F bonds at the positions corresponding to the eventual 4 and 5 positions of the pyrimidine ring.

One plausible, though not explicitly documented, precursor would be a derivative of 2,3-difluoro-1,3-dicarbonyl compounds. For example, difluoromalondialdehyde or its synthetic equivalents could be condensed with a variety of amidines to yield 4,5-difluoropyrimidines with different substituents at the 2-position. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds has been reported, providing a potential starting point for the generation of the necessary difluorinated C3 synthons. beilstein-journals.org

A highly relevant reported synthesis is that of 4-amino-5-fluoropyrimidines, which utilizes the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidines. nih.gov This demonstrates the feasibility of constructing the fluorinated pyrimidine core from a fluorinated acyclic precursor. A similar strategy employing a difluorinated analogue could theoretically lead to 4,5-difluoropyrimidines.

Another promising, albeit multi-step, strategy involves the synthesis of a 4,5-disubstituted pyrimidine with functionalities that can be subsequently converted to fluorine atoms. For instance, the preparation of 4,5-diaminopyrimidine (B145471) is well-established. This compound could potentially undergo a double Balz-Schiemann reaction, where the amino groups are converted to diazonium salts and subsequently displaced by fluoride (B91410). wikipedia.org The Balz-Schiemann reaction is a classic method for introducing fluorine into aromatic systems. organic-chemistry.orgbyjus.comnih.govscientificupdate.com

Alternatively, the synthesis of 4,5-dichloropyrimidine (B1313364) provides a direct precursor for a halogen exchange (HALEX) reaction. beilstein-journals.org The conversion of chloroarenes to fluoroarenes is a common transformation in organofluorine chemistry, typically employing a fluoride salt at elevated temperatures.

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic route to this compound hinges on the careful optimization of reaction conditions and, where applicable, the selection of an appropriate catalyst system.

For the potential HALEX reaction of 4,5-dichloropyrimidine, key parameters to optimize would include the choice of fluoride source (e.g., KF, CsF), the solvent (typically a high-boiling polar aprotic solvent like DMF, DMSO, or sulfolane), and the reaction temperature. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can often facilitate the reaction by improving the solubility and reactivity of the fluoride salt.

In the case of a potential double Balz-Schiemann reaction on 4,5-diaminopyrimidine, the diazotization conditions (e.g., choice of acid and nitrite (B80452) source) and the subsequent thermal or photochemical decomposition of the diazonium tetrafluoroborate (B81430) intermediate would need to be carefully controlled to maximize the yield of the difluorinated product and minimize side reactions. nih.gov

For cyclocondensation reactions, the choice of solvent, temperature, and catalyst (acidic or basic) is crucial for efficient ring closure and to avoid the decomposition of the fluorinated precursors.

Below is a table summarizing potential synthetic precursors and the key reaction parameters that would require optimization for the synthesis of this compound.

PrecursorReaction TypeKey Parameters for Optimization
4,5-DichloropyrimidineHalogen Exchange (HALEX)Fluoride source (KF, CsF), solvent (DMF, DMSO), temperature, phase-transfer catalyst
4,5-DiaminopyrimidineBalz-Schiemann ReactionDiazotization conditions (acid, nitrite), decomposition conditions (thermal, photochemical), solvent
Difluorinated C3-dicarbonyl compound + AmidineCyclocondensationSolvent, temperature, catalyst (acid/base), reaction time

Development of Efficient and Sustainable Synthetic Protocols

The development of efficient and environmentally benign synthetic routes is a central theme in modern organic chemistry. For fluorinated pyrimidines, strategies often involve either the construction of the pyrimidine ring from fluorinated precursors or the direct fluorination of a pre-existing pyrimidine scaffold.

One potential, though not explicitly documented for this compound, sustainable approach could involve the use of fluorinated C3 building blocks. For instance, the synthesis of 4-amino-5-fluoropyrimidines has been achieved under mild conditions using potassium 2-cyano-2-fluoroethenolate, a fluorinated C3 precursor. This method avoids harsh late-stage fluorination conditions. A hypothetical adaptation for this compound would require a difluorinated C3 synthon, the availability and reactivity of which would be critical.

Another strategy could be adapted from the synthesis of related difluorinated pyrimidines. For example, the synthesis of 2,5-difluoro-4-chloropyrimidine (B8608999) has been reported via the hydrogenation of 2,5-difluoro-4,6-dichloropyrimidine using a palladium-on-charcoal catalyst. prepchem.com This suggests that a potential route to this compound could involve the selective dehalogenation of a more heavily halogenated precursor.

Table 1: Potential Synthetic Strategies for this compound (Hypothetical)

Starting MaterialReagents and ConditionsPotential Product
A difluorinated 3-carbon synthonAmidine or related nitrogen sourceThis compound
4,5-Difluoro-x,y-dihalopyrimidineH₂, Pd/C, baseThis compound
A pre-existing pyrimidine derivativeElectrophilic fluorinating agentThis compound

Note: This table is illustrative and based on general synthetic principles for fluorinated pyrimidines, as direct methods for this compound are not well-documented.

Role of Catalysis in Yield and Selectivity Enhancement

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. In the context of fluorinated pyrimidine synthesis, transition metal catalysts, particularly palladium, are frequently employed.

For a hypothetical synthesis of this compound via a dehalogenation route, a palladium-on-charcoal catalyst would be a logical choice, as demonstrated in the synthesis of 2,5-difluoro-4-chloropyrimidine. prepchem.com The choice of catalyst, solvent, and base would be crucial in controlling the selectivity of the dehalogenation to yield the desired product.

In Suzuki or other cross-coupling reactions, which could be used to build a substituted this compound, palladium catalysts with various phosphine (B1218219) ligands are standard. The ligand can be tuned to optimize the reaction for specific substrates. However, no specific examples of such reactions for the this compound core are readily available in the literature.

Mechanistic Investigations of this compound Synthesis

Detailed mechanistic studies, including the elucidation of reaction pathways and the identification of intermediates, are fundamental to optimizing synthetic protocols. Unfortunately, there is a significant lack of published research on the reaction mechanisms leading to the formation of this compound.

Elucidation of Reaction Pathways and Intermediates

To understand the potential reaction pathways, one can extrapolate from the synthesis of other fluorinated pyrimidines. In a build-from-scratch approach using a fluorinated precursor, the mechanism would likely involve a condensation reaction to form the pyrimidine ring. The precise intermediates would depend on the specific starting materials and reaction conditions.

For a direct fluorination approach, the mechanism would likely involve an electrophilic aromatic substitution pathway if the pyrimidine ring is sufficiently electron-rich. The regioselectivity of the fluorination at the C4 and C5 positions would be a key challenge to overcome and would depend on the directing effects of any existing substituents on the pyrimidine ring.

Kinetic Investigations in Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates, which is essential for process optimization and understanding reaction mechanisms. There are no specific kinetic investigations reported in the scientific literature for the synthesis of this compound. Such studies would be invaluable for understanding the factors that influence the rate of formation of this compound and for developing more efficient synthetic methods.

Reactivity and Functionalization of 4,5 Difluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the functionalization of electron-deficient aromatic systems like pyrimidines. The presence of electron-withdrawing fluorine atoms on the 4,5-difluoropyrimidine ring enhances its reactivity towards nucleophilic attack. This process typically occurs via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net Subsequent elimination of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring. pressbooks.pub

The regioselectivity of SNAr reactions on fluorinated pyrimidines is a critical aspect that dictates the structure of the resulting products. In the case of multiply substituted pyrimidines, the position of nucleophilic attack is not always intuitive and can be influenced by a variety of factors. wuxiapptec.comstackexchange.com For instance, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. However, this selectivity can be altered by the presence of other substituents on the ring. wuxiapptec.comnih.gov

The outcome of SNAr reactions is governed by a combination of electronic and steric effects. Electron-withdrawing groups on the pyrimidine (B1678525) ring activate it towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. wikipedia.orgresearchgate.net The position of these activating groups relative to the leaving group is crucial in determining the site of substitution.

For fluorinated pyrimidines, the high electronegativity of the fluorine atoms makes the carbon atoms to which they are attached highly electrophilic and thus susceptible to nucleophilic attack. The relative reactivity of different positions on the pyrimidine ring is influenced by the ability of the ring nitrogen atoms and any other substituents to stabilize the intermediate formed upon nucleophilic addition.

Steric hindrance also plays a significant role in directing the regioselectivity. rsc.org Bulky nucleophiles or large substituents on the pyrimidine ring can impede the approach of the nucleophile to a particular site, favoring substitution at a less sterically hindered position. The interplay between these electronic and steric factors can lead to highly selective transformations. wuxiapptec.com

Predicting the regioselectivity of SNAr reactions can be complex due to the subtle balance of electronic and steric factors. wikipedia.org To address this challenge, computational methods have emerged as powerful tools for predicting reaction outcomes. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the reaction pathways and determine the relative stabilities of the possible Meisenheimer intermediates or transition states. nih.gov By comparing the activation energies for substitution at different positions, the most likely product can be predicted.

Machine learning models are also being developed to predict regioselectivity with high accuracy. nih.govrsc.org These models are trained on large datasets of known reactions and can learn the complex relationships between substrate structure, nucleophile, and the resulting regioselectivity. nih.gov Such predictive tools are invaluable in synthetic planning, as they can help to avoid unproductive reaction pathways and guide the design of efficient syntheses. nih.govnih.gov

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process that proceeds through a discrete Meisenheimer complex. nih.gov However, recent studies employing kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. scispace.com

The nature of the nucleophile is a key factor influencing the reaction mechanism and outcome. Common nucleophiles used in the SNAr functionalization of fluorinated pyrimidines include:

N-nucleophiles: Amines are frequently used to introduce nitrogen-containing functional groups.

O-nucleophiles: Alkoxides and hydroxides can be employed to install alkoxy and hydroxy groups.

S-nucleophiles: Thiolates are used to form thioether linkages.

The reactivity and selectivity with these nucleophiles can vary depending on their basicity, nucleophilicity, and steric bulk.

The differential reactivity of the fluorine atoms in this compound can be exploited to achieve the sequential introduction of different nucleophiles, leading to the synthesis of polysubstituted pyrimidine derivatives. This strategy relies on the ability to control the regioselectivity of each substitution step. For example, the introduction of a nucleophile at one position can electronically and sterically influence the reactivity of the remaining fluorine atom, allowing for a second, different nucleophile to be introduced selectively. This approach is a powerful tool for building molecular complexity and accessing a wide range of functionalized pyrimidines from a single starting material. nih.gov

Regioselectivity in SNAr Transformations of Fluorinated Pyrimidines

Metal-Catalyzed Cross-Coupling Reactions

In addition to SNAr reactions, metal-catalyzed cross-coupling reactions provide a versatile method for the functionalization of this compound. bohrium.com These reactions, often catalyzed by palladium or copper complexes, enable the formation of carbon-carbon and carbon-heteroatom bonds. eie.grlongdom.org The fluorine atoms on the pyrimidine ring can serve as leaving groups in these transformations, although they are generally less reactive than heavier halogens like chlorine, bromine, or iodine.

Common cross-coupling reactions that could potentially be applied to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form C-C bonds. dntb.gov.ua

Stille Coupling: Coupling with organotin compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. longdom.org

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

The successful application of these methods to this compound would depend on the development of suitable catalytic systems that can activate the C-F bond. While challenging, the direct use of fluorinated compounds in cross-coupling reactions is an area of active research, as it offers a more direct route to complex molecules. researchgate.net

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org In the context of polyhalogenated pyrimidines, the reaction's regioselectivity is a critical consideration. For dichloropyrimidines, substitution typically occurs preferentially at the C4-position due to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com

The catalytic cycle for this reaction generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Studies on various substituted pyrimidines have shown that factors like the choice of catalyst, base, and solvent can significantly impact reaction efficiency and yield. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with aryl boronic acids, Pd(PPh₃)₄ was used as the catalyst, with various bases and solvents being screened to optimize the yield. mdpi.comresearchgate.net The use of electron-rich boronic acids generally leads to better yields. mdpi.com

While specific studies exhaustively detailing Suzuki-Miyaura reactions on this compound are not prevalent in the provided results, the principles governing the reactivity of similar dihalopyrimidines are applicable. The electron-withdrawing nature of the fluorine atoms would activate the C-F bonds towards palladium catalysis.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines This table is illustrative of typical conditions used for similar substrates.

Substrate (Example)Boronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100High
5-Bromo-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good

Other Transition Metal-Mediated Functionalizations

Beyond the Suzuki-Miyaura coupling, this compound can undergo a variety of other transition metal-mediated reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are essential for introducing diverse functional groups onto the pyrimidine core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling amines with aryl halides. wikipedia.orgrug.nl The process involves the oxidative addition of the halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the aryl amine. jk-sci.com The choice of phosphine (B1218219) ligands, such as BINAP or DPPF, is crucial for achieving high yields and accommodating a broad range of amine substrates. wikipedia.orgjk-sci.com The reaction can be applied to various aryl halides and sulfonates, making it a versatile tool for synthesizing complex amine-containing molecules. nih.govlibretexts.org

Sonogashira Coupling: Used to form C-C bonds between terminal alkynes and aryl or vinyl halides, this reaction is typically catalyzed by a combination of palladium and a copper co-catalyst. nii.ac.jpsoton.ac.uk However, copper-free versions have been developed to avoid issues like alkyne homocoupling. nih.gov The Sonogashira reaction is valuable for creating alkynyl-substituted heterocycles, which are important intermediates in organic synthesis. acs.orgchemrxiv.org

Stille Coupling: This reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite the toxicity of tin compounds, the reaction's versatility makes it widely used. organic-chemistry.orglibretexts.org Nickel-catalyzed variations have also been developed, for instance, for coupling ammonium (B1175870) salts with arylstannanes. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction was one of the first examples of a Pd(0)/Pd(II) catalytic cycle for C-C bond formation and is noted for its high stereoselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com It is a powerful method for the arylation and vinylation of olefins. mdpi.com

Table 2: Overview of Transition Metal-Mediated Functionalizations

Reaction NameBond FormedKey ReagentsCatalyst System (Typical)
Buchwald-HartwigC-NAmine, Aryl HalidePd(0) catalyst, Phosphine ligand, Base
SonogashiraC(sp)-C(sp²)Terminal Alkyne, Aryl HalidePd catalyst, often with Cu(I) co-catalyst
StilleC(sp²)-C(sp²)Organostannane, Aryl HalidePd(0) catalyst
HeckC(sp²)-C(sp²)Alkene, Aryl/Vinyl HalidePd catalyst, Base

Electrophilic Aromatic Substitution and Derivatization

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org It involves the replacement of an atom, typically hydrogen, on an aromatic system with an electrophile. wikipedia.org Key examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The feasibility and regioselectivity of SEAr are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org The pyrimidine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of two strongly electron-withdrawing fluorine atoms at the C4 and C5 positions further deactivates the ring towards electrophilic attack. Such deactivation means that harsh reaction conditions are generally required to drive these reactions to completion. wikipedia.org

Consequently, electrophilic aromatic substitution on this compound is expected to be challenging. Reactions like nitration or halogenation (e.g., with N-halosuccinimides) would likely require forcing conditions, and the substitution would be directed by the combined deactivating effects of the ring nitrogens and the fluorine atoms. elsevierpure.com In many cases, nucleophilic aromatic substitution (SNAr) is a more viable pathway for functionalizing such electron-poor heteroaromatic systems. nih.govstackexchange.com

Other Advanced Chemical Transformations

The unique electronic properties of this compound also make it a substrate for modern synthetic methodologies that offer alternative pathways for functionalization.

C-H Activation: Direct C-H bond activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. mdpi.com Transition metals, particularly palladium, are often used to catalyze these transformations. mdpi.comnih.gov For heteroaromatic compounds, controlling the regioselectivity of C-H activation can be a significant challenge. mdpi.com Carboxylate-assisted C-H activation is a common mechanism where a ligand assists in the C-H cleavage step. rsc.org While specific examples involving this compound were not found, C-H activation represents a potential route for its derivatization, possibly at the more electron-rich C2 or C6 positions.

Photocatalysis: Photocatalytic reactions, often utilizing metal complexes (e.g., Iridium or Ruthenium-based) or organic dyes (like 4CzIPN), employ light to generate excited states that can facilitate single-electron transfer (SET) processes. nih.govresearchgate.netrsc.org This enables a wide range of transformations under mild conditions, including C-C bond formation and the introduction of fluorinated groups. nih.govrsc.orgnih.gov The photocatalyst 4CzIPN, known for its long excited-state lifetime, is particularly effective in various reactions. rsc.orgnih.gov Given the prevalence of fluorinated motifs in pharmaceuticals, photocatalytic methods could provide novel routes for the derivatization of this compound.

Advanced Spectroscopic and Structural Elucidation of 4,5 Difluoropyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of fluorinated pyrimidines in solution. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a multi-faceted approach to structural analysis.

Fluorine-19 NMR for Chemical Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorine-containing compounds due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts, which are exquisitely sensitive to the local electronic environment. nih.govhuji.ac.il The chemical shift of a fluorine nucleus is influenced by factors such as the electronegativity of neighboring atoms and resonance effects within the molecule. researchgate.net

Multi-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity of atoms within a molecule. For 4,5-difluoropyrimidine and its derivatives, a combination of homonuclear and heteronuclear correlation experiments provides a comprehensive picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons (¹H-¹H COSY), allowing for the identification of adjacent protons in the molecule. sapub.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. For fluorinated compounds, ¹H-¹³C HSQC is standard, and specialized techniques can also probe ¹⁹F-¹³C correlations. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. It is invaluable for connecting different spin systems and identifying quaternary carbons. In the context of fluorinated pyrimidines, ¹H-¹³C HMBC and ¹H-¹⁹F HMBC experiments can be used to establish the connectivity between the protons, carbons, and fluorine atoms, confirming the substitution pattern on the pyrimidine (B1678525) ring. nih.gov

These 2D NMR methods, when used in concert, allow for the unambiguous assignment of all proton, carbon, and fluorine resonances, providing a detailed map of the molecule's covalent structure.

Nuclear Overhauser Effect (NOE) and Coupling Constant Analysis for Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between nuclei, typically protons. ucsb.edu By measuring the enhancement of a proton's signal upon irradiation of a nearby proton, one can deduce their spatial proximity (generally within 5 Å). spectrabase.com NOESY (Nuclear Overhauser Effect Spectroscopy) is the 2D equivalent of this experiment and is a powerful tool for determining the stereochemistry and conformation of molecules in solution. libretexts.org For derivatives of this compound, NOESY can reveal the relative orientation of substituents on the pyrimidine ring and any attached side chains.

Scalar coupling constants (J-couplings) provide information about through-bond connectivity and dihedral angles. In fluorinated compounds, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) coupling constants are observed and are often larger than ¹H-¹H couplings. nih.gov Long-range ¹H-¹⁹F couplings are also common and their magnitudes can be related to the conformation of the molecule, as described by the Karplus relationship. nih.gov Analysis of these coupling constants provides valuable data for determining the stereochemistry of chiral centers and the preferred conformations of flexible parts of the molecule.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. uni-saarland.de High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule with high confidence. nih.gov

Upon ionization in the mass spectrometer, the molecular ion of this compound would be formed. The subsequent fragmentation would likely involve the characteristic cleavages of the pyrimidine ring. For pyrimidine derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN. sapub.org The presence of fluorine atoms would influence the fragmentation, and the observation of fragments containing one or both fluorine atoms would help to confirm the structure.

A hypothetical fragmentation pattern for this compound could involve the following steps:

Formation of the molecular ion [C₄H₂F₂N₂]⁺•.

Loss of a neutral molecule, such as HCN, leading to a fragment ion.

Cleavage of the C-F bonds, although typically strong, could occur under high energy conditions.

The accurate mass of the molecular ion would be a key piece of data for confirming the elemental formula C₄H₂F₂N₂.

IonProposed FormulaCalculated Exact Mass (Da)
Molecular Ion[C₄H₂F₂N₂]⁺•116.0135
Fragment 1[C₃HF₂N]⁺•89.0057
Fragment 2[C₄H₂FN₂]⁺97.0200

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. surfacesciencewestern.com These techniques are complementary, as some vibrations may be active in IR but not in Raman, and vice versa, depending on the change in dipole moment and polarizability, respectively. nih.gov

For this compound, the IR and Raman spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, C=C, C=N, and C-F bonds. The C-F stretching vibrations are typically strong in the IR spectrum and occur in the region of 1000-1400 cm⁻¹. The pyrimidine ring vibrations would give rise to a series of characteristic bands.

By comparing the experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. researchgate.netnih.gov This analysis can also provide insights into the conformational properties of the molecule.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H stretching3000 - 3100IR, Raman
C=N, C=C stretching (ring)1400 - 1650IR, Raman
C-F stretching1000 - 1400IR (strong)
Ring bending/deformation< 1000IR, Raman

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

While a crystal structure for the parent this compound was not found in the provided search results, a structure for a related derivative, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, has been reported. nih.govresearchgate.net In this structure, the pyrimidine ring is protonated, and the bond lengths and angles are influenced by the substituents and the crystal packing forces. For example, the internal angle at the protonated nitrogen (N3) is reported to be 124.85 (15)°. nih.gov

A crystal structure of this compound would provide invaluable data, including:

Precise C-C, C-N, and C-F bond lengths.

Valence angles within the pyrimidine ring.

The planarity of the molecule.

Intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.

This information is crucial for understanding the solid-state properties of the compound and for validating theoretical models of its structure.

Advanced Hyphenated Analytical Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for the purity assessment and analysis of complex mixtures containing this compound and its derivatives. researchgate.netmdpi.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, enabling the separation, identification, and quantification of the target compound and any related impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

The purity of a this compound sample can be determined by the relative area of its corresponding peak in the gas chromatogram. Impurities, such as starting materials, by-products from synthesis, or degradation products, will appear as separate peaks with their own characteristic retention times and mass spectra. For fluorinated compounds, it is crucial to use a column that is not susceptible to degradation by reactive fluorine-containing molecules. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Fluorinated Pyrimidines This table is a representative example based on general practices for similar compounds, as specific application notes for this compound are not readily available.

Parameter Value
Column HP-5MS (or equivalent)
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 70 °C (2 min), then ramp to 300 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 m/z |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For derivatives of this compound that may be less volatile or thermally labile, LC-MS/MS is the preferred analytical method. researchgate.net This technique separates compounds in a liquid mobile phase based on their affinity for a stationary phase in a column. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation of the parent molecule.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (for example, the molecular ion of a this compound derivative) is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in complex matrices. acs.org LC-MS/MS is particularly valuable for identifying and quantifying impurities at very low levels. mdpi.com

Table 2: Representative LC-MS/MS Conditions for Fluoropyrimidine Analysis This table provides a general methodology for the analysis of fluorinated pyrimidines, as specific validated methods for this compound are not widely published.

Parameter Value
Column C18 reverse-phase (e.g., Acquity UPLC BEH C18) researchgate.net
Mobile Phase Gradient of water with 0.1% formic acid and methanol/acetonitrile
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

| Collision Gas | Argon |

Detailed research findings from LC-MS/MS analysis would include the precise mass-to-charge ratio (m/z) of the parent ion of this compound and its derivatives, as well as the m/z of characteristic fragment ions produced during collision-induced dissociation. For instance, in the analysis of related fluoropyrimidines, researchers have developed sensitive LC-MS/MS assays to quantify metabolites in biological samples, demonstrating the power of this technique for trace-level analysis. The high resolution and accuracy of modern mass spectrometers can also aid in the structural elucidation of unknown impurities by providing information on their elemental composition.

Theoretical and Computational Chemistry of 4,5 Difluoropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. However, specific studies on 4,5-difluoropyrimidine are not available in the public domain.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is frequently used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. There are no available studies that report the computationally predicted NMR, IR, or Raman spectra for this compound. This information would be crucial for characterizing the molecule and understanding its vibrational modes and electronic transitions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. While a study on the conformational analysis of 4,5-difluoropipecolic acids—a different, more complex molecule—was identified, no MD simulation studies focusing on the conformational dynamics or interaction patterns of this compound with solvents or other molecules have been published.

Computational Design and Prediction of Novel this compound Derivatives

The computational design of new molecules is a key area of research, particularly in drug discovery. This often involves using a known chemical scaffold to predict novel derivatives with enhanced properties. Although many studies focus on the design of various pyrimidine (B1678525) derivatives, none were found that specifically use this compound as a core structure for in silico design and prediction of new analogues.

Quantitative Structure-Property Relationships (QSPR) in Chemical Design

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological property. These models are valuable tools in chemical design for predicting the properties of untested molecules. A review of the literature found no QSPR studies that have been developed for or include this compound to predict its properties.

Applications of 4,5 Difluoropyrimidine As a Precursor in Chemical Science and Engineering

Role in the Synthesis of Novel Fluorinated Functional Materials

While direct polymerization of 4,5-difluoropyrimidine is not extensively documented in the surveyed literature, its application as a precursor for novel fluorinated functional materials, particularly in the realm of liquid crystals, is an area of active research. The introduction of the difluoropyrimidine moiety into a molecule can significantly influence its mesomorphic properties, such as dielectric anisotropy, which is a critical parameter for liquid crystal displays (LCDs). beilstein-journals.orgnih.gov

Table 1: Examples of Fluorinated Moieties in Liquid Crystal Synthesis

Fluorinated MoietyApplication in Liquid CrystalsReference
Fluorinated CyclopropanesInduce negative dielectric anisotropy beilstein-journals.org
2,3-Difluoroaryl motifsSuccessful class of negative dielectric anisotropic liquid crystals beilstein-journals.org
Fluorinated PyrimidinesComponents in liquid crystal mixtures to tune properties beilstein-journals.orgnih.gov

Development of Fluorinated Polymers and Oligomers

The development of fluorinated polymers and oligomers has led to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. rsc.orgresearchgate.netazom.com While the direct polymerization of this compound is not a commonly cited method, the principles of fluoropolymer synthesis provide a context for its potential utility.

Fluoropolymers are typically synthesized through the polymerization of fluorine-containing monomers. azom.com A key challenge in this field is the synthesis of well-defined fluoropolymers with controlled architectures. Advanced techniques such as controlled radical copolymerization are being explored to achieve this. researchgate.net

Although direct polymerization of this compound is not prominent in the reviewed literature, its derivatives, created through nucleophilic substitution of one or both fluorine atoms, could potentially serve as functional monomers. The reactivity of the C-F bonds on the pyrimidine (B1678525) ring allows for the introduction of various polymerizable groups, which could then be used to incorporate the difluoropyrimidine unit into a polymer backbone or as a pendant group. This indirect approach would allow for the synthesis of fluorinated polymers with tailored properties.

Intermediacy in Agrochemical Synthesis and Design

Fluorinated compounds play a crucial role in the agrochemical industry, with a significant percentage of modern pesticides containing at least one fluorine atom. nih.gov The introduction of fluorine can enhance the biological activity, metabolic stability, and bioavailability of these compounds. While specific examples detailing the use of this compound as a direct intermediate in commercial agrochemicals are not prevalent in the initial search results, its structural motifs are relevant to the design of new active ingredients.

The pyrimidine ring is a common scaffold in a variety of herbicides, fungicides, and insecticides. The presence of fluorine atoms, as in this compound, can significantly alter the electronic distribution of the ring, influencing its interaction with biological targets.

Research in agrochemical synthesis often focuses on the creation of novel heterocyclic compounds. Fluorinated building blocks are instrumental in this process, allowing for the systematic modification of lead compounds to optimize their efficacy and safety profiles. The reactivity of the fluorine atoms in this compound to nucleophilic displacement makes it a candidate for the synthesis of a diverse library of substituted pyrimidines for biological screening.

Building Block for Complex Heterocyclic Systems and Scaffolds

One of the most significant applications of this compound is its use as a versatile building block for the synthesis of more complex heterocyclic systems, particularly fused pyrimidine derivatives. The two fluorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the stepwise or simultaneous introduction of various functionalities. This reactivity enables the construction of a wide range of polycyclic and substituted heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.goveurjchem.comnih.gov

The synthesis of fluorinated pyrimidines and their subsequent conversion into fused ring systems is a common strategy in heterocyclic chemistry. nih.goveurjchem.com For example, the reaction of fluorinated pyrimidine precursors with binucleophiles can lead to the formation of pyrimido[4,5-d]pyrimidines and other related structures. nih.gov

A general approach involves the reaction of a fluorinated precursor with amidines or other nitrogen-containing nucleophiles to form substituted aminopyrimidines. nih.gov These intermediates can then undergo further cyclization reactions to yield fused heterocyclic systems.

Table 2: Synthesis of Fused Heterocyclic Systems

Starting Material ClassReagentResulting Heterocyclic SystemReference
1,3-disubstituted 6-amino uracilsHydrazinePyrimido[4,5-d]pyrimidine-2,4-diones nih.gov
4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrileHydrazine hydrate, then various electrophilesSubstituted pyrimidine derivatives eurjchem.com
Potassium 2-cyano-2-fluoroethenolateAmidine hydrochloridesFluorinated pyrimidines nih.gov

Applications in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. While specific studies detailing the use of this compound in this context are not abundant in the initial search, its electronic and structural features suggest potential applications.

The fluorine atoms in this compound are capable of participating in non-covalent interactions such as hydrogen bonding (C-H···F) and halogen bonding. These interactions can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. nih.govresearchgate.net

The pyrimidine core itself is a well-known motif in supramolecular chemistry, often utilized for its hydrogen bonding capabilities through its nitrogen atoms. The introduction of fluorine atoms can modulate the electronic properties of the pyrimidine ring, thereby influencing its ability to participate in these interactions. For instance, the electron-withdrawing nature of fluorine can enhance the acidity of adjacent C-H bonds, making them better hydrogen bond donors.

Furthermore, the planar structure of the pyrimidine ring makes it an attractive component for building block in the design of host-guest systems and molecular sensors. The specific recognition of guest molecules can be tuned by modifying the substituents on the pyrimidine ring, and the fluorine atoms in this compound offer a unique handle for such modifications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.